molecular formula C18H21NO2 B12771032 Methylnaphthidate CAS No. 231299-82-4

Methylnaphthidate

Cat. No.: B12771032
CAS No.: 231299-82-4
M. Wt: 283.4 g/mol
InChI Key: DNRNSIJBSCBESJ-IAGOWNOFSA-N
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Description

Methylnaphthidate, also known as HDMP-28, is a piperidine-based stimulant drug closely related to methylphenidate. The primary difference between this compound and methylphenidate is the replacement of the benzene ring with a naphthalene ring. This compound is a potent dopamine reuptake inhibitor, with several times the potency of methylphenidate and a short duration of action .

Preparation Methods

Methylnaphthidate can be synthesized through various synthetic routes. One common method involves the esterification of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with piperidine. Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Methylnaphthidate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding naphthylacetic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted derivatives.

Common reagents used in these reactions include strong acids for esterification, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methylnaphthidate has several scientific research applications:

Mechanism of Action

Methylnaphthidate exerts its effects primarily by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, this compound increases the availability of neurotransmitters, leading to its stimulant effects .

Comparison with Similar Compounds

Methylnaphthidate is similar to other stimulant compounds such as:

    Methylphenidate: Both compounds inhibit dopamine reuptake, but this compound has a higher potency and shorter duration of action.

    Ethylphenidate: Similar in structure and function, but ethylphenidate has a longer duration of action.

    Isopropylphenidate: Another analog with similar stimulant effects but different pharmacokinetic properties.

    4-Fluoromethylphenidate: A fluorinated analog with increased potency and duration of action.

This compound is unique due to its naphthalene ring, which distinguishes it from other phenidate compounds and contributes to its distinct pharmacological profile .

Properties

CAS No.

231299-82-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1

InChI Key

DNRNSIJBSCBESJ-IAGOWNOFSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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